Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate
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Overview
Description
Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7BrClNO2 and a molecular weight of 300.54 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1-chloroisoquinoline-3-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives followed by esterification. One common method includes the reaction of 5-bromoisoquinoline with thionyl chloride to introduce the chlorine atom, followed by esterification with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of methyl 5-bromo-1-chloroisoquinoline-3-carboxylate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromoisoquinoline-3-carboxylate
- Methyl 1-chloroisoquinoline-3-carboxylate
- Methyl 5-chloroisoquinoline-3-carboxylate
Uniqueness
Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to similar compounds with only one halogen atom .
Biological Activity
Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, target interactions, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_11H_7BrClN
- Molecular Weight : 284.54 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of cancer therapy. Research indicates that isoquinoline derivatives often exhibit inhibitory effects on specific kinases involved in cell signaling pathways, such as CHK1 (Checkpoint kinase 1), which plays a crucial role in the DNA damage response and cell cycle regulation.
Key Mechanisms:
- CHK1 Inhibition : The compound has been shown to inhibit CHK1, leading to the abrogation of the G2 checkpoint in cancer cells, thereby promoting apoptosis in response to DNA damage induced by chemotherapeutic agents .
- Antioxidant Activity : Isoquinoline derivatives have been reported to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
- Antimicrobial Effects : Some studies suggest that similar compounds possess antimicrobial activities, making them potential candidates for developing new antibiotics .
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on various studies:
Case Study 1: CHK1 Inhibition and Cancer Therapy
In a study focusing on the optimization of isoquinoline derivatives for cancer therapy, this compound was identified as a potent CHK1 inhibitor. The compound demonstrated an IC50 value less than 100 nM in cellular assays, indicating strong efficacy in promoting apoptosis in cancer cells subjected to DNA damage from etoposide treatment .
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant potential of various isoquinoline derivatives, including this compound. The compound exhibited significant radical scavenging activity, suggesting its potential utility in protecting cells from oxidative damage, which is a key factor in many chronic diseases .
Case Study 3: Antimicrobial Activity
Research exploring the antimicrobial properties of isoquinoline derivatives revealed that this compound displayed moderate antibacterial activity against several strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of approximately 10 µM against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
Properties
IUPAC Name |
methyl 5-bromo-1-chloroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-7-6(10(13)14-9)3-2-4-8(7)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWATNNFQGIDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C=CC=C(C2=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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